molecular formula C49H38O2 B12538299 2,7-Bis[6-(benzyloxy)naphthalen-2-YL]-9,9-dimethyl-9H-fluorene CAS No. 653599-37-2

2,7-Bis[6-(benzyloxy)naphthalen-2-YL]-9,9-dimethyl-9H-fluorene

Cat. No.: B12538299
CAS No.: 653599-37-2
M. Wt: 658.8 g/mol
InChI Key: CGNLWTJJAHQEII-UHFFFAOYSA-N
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Description

2,7-Bis[6-(benzyloxy)naphthalen-2-yl]-9,9-dimethyl-9H-fluorene is a complex organic compound known for its unique structural properties It consists of a fluorene core substituted with two benzyloxy naphthalene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis[6-(benzyloxy)naphthalen-2-yl]-9,9-dimethyl-9H-fluorene typically involves multi-step organic reactions. One common method starts with the preparation of 6-(benzyloxy)naphthalen-2-ol, which is then subjected to further reactions to introduce the fluorene core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis[6-(benzyloxy)naphthalen-2-yl]-9,9-dimethyl-9H-fluorene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while substitution reactions could introduce different functional groups onto the naphthalene rings.

Mechanism of Action

The mechanism of action of 2,7-Bis[6-(benzyloxy)naphthalen-2-yl]-9,9-dimethyl-9H-fluorene involves its interaction with molecular targets through its aromatic and benzyloxy groups. These interactions can influence various pathways, particularly those related to electronic properties in materials science applications. The exact molecular targets and pathways can vary depending on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,7-Bis[6-(benzyloxy)naphthalen-2-yl]-9,9-dimethyl-9H-fluorene apart is its unique combination of a fluorene core with benzyloxy naphthalene groups, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications requiring high-performance materials with specific characteristics .

Properties

CAS No.

653599-37-2

Molecular Formula

C49H38O2

Molecular Weight

658.8 g/mol

IUPAC Name

9,9-dimethyl-2,7-bis(6-phenylmethoxynaphthalen-2-yl)fluorene

InChI

InChI=1S/C49H38O2/c1-49(2)47-29-41(35-13-15-39-27-43(21-17-37(39)25-35)50-31-33-9-5-3-6-10-33)19-23-45(47)46-24-20-42(30-48(46)49)36-14-16-40-28-44(22-18-38(40)26-36)51-32-34-11-7-4-8-12-34/h3-30H,31-32H2,1-2H3

InChI Key

CGNLWTJJAHQEII-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)C3=CC4=C(C=C3)C=C(C=C4)OCC5=CC=CC=C5)C6=C1C=C(C=C6)C7=CC8=C(C=C7)C=C(C=C8)OCC9=CC=CC=C9)C

Origin of Product

United States

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